Cas no 335223-53-5 (2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide)

2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a specialized heterocyclic compound featuring a pyrazolopyrimidine core linked to a trimethylphenylacetamide moiety via a sulfanyl bridge. This structure imparts potential utility in medicinal chemistry, particularly as a kinase inhibitor scaffold due to the pyrazolopyrimidine's affinity for ATP-binding sites. The sulfanylacetamide group enhances solubility and bioavailability, while the trimethylphenyl substitution may improve metabolic stability. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for drug discovery. The compound's balanced lipophilicity and steric properties suggest favorable pharmacokinetic profiles, supporting its use in developing targeted therapeutics.
2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide structure
335223-53-5 structure
商品名:2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
CAS番号:335223-53-5
MF:C22H21N5OS
メガワット:403.500042676926
CID:6327410
PubChem ID:1139998

2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
    • 335223-53-5
    • 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
    • 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
    • Oprea1_800151
    • F1874-0036
    • N-mesityl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
    • AKOS000571536
    • インチ: 1S/C22H21N5OS/c1-14-9-15(2)20(16(3)10-14)26-19(28)12-29-22-18-11-25-27(21(18)23-13-24-22)17-7-5-4-6-8-17/h4-11,13H,12H2,1-3H3,(H,26,28)
    • InChIKey: PYBLBVZVJYLAJK-UHFFFAOYSA-N
    • ほほえんだ: S(CC(NC1C(C)=CC(C)=CC=1C)=O)C1=C2C=NN(C3C=CC=CC=3)C2=NC=N1

計算された属性

  • せいみつぶんしりょう: 403.14668148g/mol
  • どういたいしつりょう: 403.14668148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 545
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 98Ų

2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1874-0036-3mg
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
335223-53-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1874-0036-20mg
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
335223-53-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1874-0036-50mg
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
335223-53-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1874-0036-100mg
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
335223-53-5 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1874-0036-40mg
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
335223-53-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1874-0036-10μmol
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
335223-53-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1874-0036-4mg
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
335223-53-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1874-0036-2μmol
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
335223-53-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1874-0036-5mg
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
335223-53-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1874-0036-5μmol
2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
335223-53-5 90%+
5μl
$63.0 2023-05-17

2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide 関連文献

2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamideに関する追加情報

Introduction to 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide (CAS No. 335223-53-5)

2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 335223-53-5, belongs to a class of molecules known for their therapeutic implications. The presence of a pyrazolo[3,4-d]pyrimidine core and a sulfanyl group appended to it suggests a high degree of molecular complexity, which is often associated with enhanced binding affinity and selectivity towards biological targets.

The structural framework of this compound is characterized by a fused heterocyclic system consisting of a pyrazole ring linked to a pyrimidine ring. This particular arrangement is frequently encountered in medicinal chemistry due to its ability to mimic natural bioactive scaffolds found in biologically relevant molecules. The sulfanyl group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring introduces a polar moiety that can interact favorably with hydrophilic regions of biological targets, thereby enhancing the compound's pharmacological profile.

The N-(2,4,6-trimethylphenyl)acetamide moiety appended to the sulfanyl group adds another layer of complexity to the molecule. The trimethylphenyl group is known for its ability to influence both the electronic properties and steric environment of the molecule. This can be particularly advantageous in designing molecules with specific binding interactions, as the trimethyl substituents can help optimize the compound's orientation and fit within the binding pocket of a target protein or enzyme.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high accuracy. Studies have shown that compounds featuring pyrazolo[3,4-d]pyrimidine cores often exhibit potent activity against various enzymes and receptors involved in critical biological pathways. The sulfanyl group has been identified as a key pharmacophore in several drug candidates, contributing to their efficacy by modulating receptor binding affinity.

In the realm of drug discovery, 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide represents a promising lead compound that warrants further investigation. Its unique structural features make it a candidate for development into novel therapeutic agents targeting diseases such as cancer, inflammation, and neurodegenerative disorders. The combination of computational studies and experimental validation will be essential in elucidating its full pharmacological potential.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex heterocyclic system efficiently. The introduction of the sulfanyl group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring has been achieved through nucleophilic substitution reactions using appropriate sulfide reagents.

The N-(2,4,6-trimethylphenyl)acetamide moiety has been incorporated via amide bond formation between an acetyl chloride derivative and an amine functional group present on an intermediate intermediate. Protecting group strategies have been utilized to prevent unwanted side reactions during synthesis. The final product has been purified using techniques such as column chromatography and recrystallization to obtain high-purity material suitable for downstream applications.

Evaluation of the pharmacological properties of 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has revealed intriguing results. In vitro assays have demonstrated significant activity against enzymes such as kinases and phosphodiesterases, which are implicated in various disease pathways. The presence of both the sulfanyl group and the trimethylphenyl moiety appears to contribute synergistically to these observed activities.

Preclinical studies are currently underway to assess the compound's efficacy and safety profile in animal models. These studies aim to provide further insights into its potential therapeutic applications and inform future clinical development efforts. The results from these studies will be crucial in determining whether this compound progresses into human trials for treating specific diseases.

The development of new pharmaceuticals is an iterative process that relies on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide exemplifies how structural innovation can lead to novel therapeutics with significant clinical impact. Continued research into this compound will contribute valuable knowledge to the field of medicinal chemistry and may ultimately result in new treatments for unmet medical needs.

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